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Compound of Interest

Compound Name:
Chroman-3-carboxylic acid methyl

ester

Cat. No.: B1628157 Get Quote

An In-depth Technical Guide to the Structural Analysis of Chroman-3-carboxylic acid methyl
ester

Introduction: The Chroman Scaffold and Its
Significance
The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran

ring, is a privileged structure in medicinal chemistry and natural product synthesis.[1]

Derivatives of this scaffold are known to exhibit a wide array of biological activities, including

antioxidant, anti-cancer, and neuroprotective properties.[1] Chroman-3-carboxylic acid and its

esters are key synthetic intermediates used in the development of novel therapeutics, such as

potent and isoform-selective ROCK2 inhibitors.[2]

This technical guide provides a comprehensive, field-proven framework for the complete

structural analysis of a key derivative, Chroman-3-carboxylic acid methyl ester (Molecular

Formula: C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ).[3] We will move beyond simple data

reporting to explain the causality behind experimental choices, ensuring a self-validating

analytical workflow. This document is intended for researchers, scientists, and drug

development professionals who require a robust methodology for structural elucidation and

characterization.
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A clear and consistent atom numbering system is paramount for unambiguous spectral

assignment. The structure of chroman-3-carboxylic acid methyl ester is presented below,

following standard IUPAC nomenclature conventions for heterocyclic systems. This numbering

will be used throughout the guide.

Caption: Molecular structure and atom numbering for analysis.

Core Analytical Workflow
The structural confirmation of a synthesized molecule is a multi-faceted process. No single

technique provides all the necessary information. Instead, we rely on the synergistic integration

of several analytical methods. The following workflow represents a robust and efficient pathway

for the complete characterization of chroman-3-carboxylic acid methyl ester.
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Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is the first-line technique post-purification. Its primary

purpose is to confirm the molecular weight of the target compound, which provides direct

evidence for the molecular formula. Electron Ionization (EI) is a common technique that

provides not only the molecular ion peak (M⁺) but also a reproducible fragmentation pattern

that serves as a "fingerprint" for the molecule.
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Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a

volatile solvent like dichloromethane or ethyl acetate.

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion

probe or GC inlet.

Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV). This

causes ionization and fragmentation.

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detection: Detect the ions and generate a mass spectrum.

Data Interpretation & Trustworthiness: The self-validating power of MS lies in matching the

observed m/z values with theoretical calculations.
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Feature Expected m/z Rationale & Confirmation

Molecular Ion (M⁺) 192.21

Corresponds to the molecular

formula C₁₁H₁₂O₃.[3] High-

resolution MS (HRMS) should

confirm this mass to within 5

ppm.

Fragment 1 m/z 133

Loss of the carbomethoxy

group (•COOCH₃, 59 Da). This

is a common fragmentation for

methyl esters.

Fragment 2 m/z 134

Result of a McLafferty-type

rearrangement, a characteristic

fragmentation for compounds

with carbonyl groups and

accessible gamma-hydrogens.

[4]

Fragment 3 m/z 105

Subsequent fragmentation of

the m/z 133 ion, potentially

involving the loss of CO.

Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to

identify the presence of specific functional groups. The principle is that chemical bonds absorb

infrared radiation at specific frequencies corresponding to their vibrational modes (stretching,

bending). For chroman-3-carboxylic acid methyl ester, IR is essential to confirm the

presence of the critical ester carbonyl group and the aromatic ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid purified compound directly onto the

ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

Processing: The instrument software automatically subtracts the background spectrum to

yield the final IR spectrum of the sample.

Data Interpretation & Trustworthiness: The presence of characteristic absorption bands in the

expected regions validates the functional group composition of the molecule.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

~1735 cm⁻¹ C=O Stretch Ester Carbonyl

Confirms the

presence of the

methyl ester. This is a

strong, sharp

absorption and a key

diagnostic peak.[5]

~3050-2850 cm⁻¹ C-H Stretch Aromatic & Aliphatic

Indicates the

presence of both sp²

(aromatic) and sp³

(aliphatic) C-H bonds.

~1600, ~1480 cm⁻¹ C=C Stretch Aromatic Ring

Confirms the benzene

ring portion of the

chroman scaffold.

~1250 cm⁻¹ C-O Stretch Aryl Ether & Ester

Strong absorption

confirming the ether

linkage of the

chroman ring and the

C-O bonds of the

ester.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for the de novo structural

elucidation of organic molecules in solution. It provides detailed information about the chemical

environment, connectivity, and stereochemistry of each atom. For this molecule, ¹H NMR
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identifies all unique proton environments and their neighboring protons, while ¹³C NMR

identifies all unique carbon atoms.[7] Two-dimensional (2D) experiments like COSY and HSQC

are then used to definitively link atoms together, building the molecular structure piece by

piece.

Experimental Protocol: NMR Sample Preparation and Acquisition

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in

~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This method, known as

broadband decoupling, results in a single sharp peak for each unique carbon, simplifying the

spectrum.[8]

2D NMR (Optional but Recommended):

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other

(typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with

the carbon signal it is directly attached to.

Data Interpretation & Trustworthiness: The true power of NMR is in the integration of all data

points to form a cohesive and self-consistent structural assignment. The data presented below

is a representative spectrum based on known chemical shift principles and data from related

chroman structures.[9][10]

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
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Atom #
Chemical
Shift (δ,
ppm)

Multiplicit
y

Coupling
Constant
(J, Hz)

Integratio
n

Assignm
ent

Rationale

H-7 ~7.10 dd J ≈ 8.0, 1.5 1H Aromatic

Ortho and

meta

coupling.

H-5, H-6,

H-8
~6.80-6.95 m - 3H Aromatic

Complex

multiplet

for

remaining

aromatic

protons.

H-2a, H-2b ~4.35 m - 2H -OCH₂-

Diastereoto

pic protons

adjacent to

the chiral

center and

oxygen,

leading to

a complex

multiplet.

H-4a, H-4b ~3.00 m - 2H Ar-CH₂-

Diastereoto

pic

benzylic

protons,

appearing

as a

complex

multiplet.

H-3 ~3.15 m - 1H -CH-CO

Methine

proton at

the chiral

center.
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H-12 ~3.75 s - 3H -OCH₃

Singlet for

the methyl

ester

protons.

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Atom #
Chemical Shift (δ,
ppm)

Assignment Rationale

C-11 ~172.0 Ester C=O
Carbonyl carbons are

highly deshielded.[8]

C-8a ~154.0 Ar-O
Aromatic carbon

attached to oxygen.

C-4a ~129.5 Aromatic C
Quaternary aromatic

carbon.

C-5, C-6, C-7, C-8 ~116.0-128.0 Aromatic CH
Aromatic carbons with

attached protons.

C-2 ~66.0 -OCH₂-
Aliphatic carbon

attached to oxygen.

C-12 ~52.0 -OCH₃ Methyl ester carbon.

C-3 ~41.0 -CH-CO
Aliphatic methine

carbon.

C-4 ~25.0 Ar-CH₂- Benzylic carbon.

Conclusion
The structural analysis of chroman-3-carboxylic acid methyl ester requires an integrated,

multi-technique approach. Mass spectrometry provides the foundational confirmation of

molecular weight and formula. Infrared spectroscopy offers rapid verification of key functional

groups, most notably the ester carbonyl. Finally, NMR spectroscopy, through a combination of

¹H, ¹³C, and 2D experiments, provides the definitive and unambiguous elucidation of the atomic
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connectivity and chemical environment. By following the workflow and principles outlined in this

guide, researchers can confidently and accurately characterize this important synthetic

intermediate, ensuring the integrity of their downstream drug discovery and development

efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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